molecular formula C16H12N4OS B2412592 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 860785-59-7

5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2412592
CAS No.: 860785-59-7
M. Wt: 308.36
InChI Key: JJTWVDXBXGNNSD-UHFFFAOYSA-N
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Description

5-(1,2-Benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzisoxazole ring, a triazole ring, and a thiol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

5-(1,2-Benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. Similar compounds have been found to interact with proteins such asHeat shock protein HSP 90-alpha and Estrogen receptor beta . These proteins play crucial roles in cellular processes such as protein folding, degradation, and signal transduction.

Biochemical Pathways

Benzisoxazole derivatives have been reported to influence pathways related tocell signaling , protein folding , and degradation . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival.

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles, depending on factors such as their chemical structure and the presence of functional groups . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and pharmacological activity.

Result of Action

Similar compounds have been found to exert effects such asinhibition of protein function , alteration of cell signaling pathways , and induction of cell death . These effects can contribute to the compound’s potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,2-benzisoxazole with appropriate reagents to introduce the triazole and thiol functionalities. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis techniques to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring.

    Substitution: The benzisoxazole and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the benzisoxazole or triazole rings.

Comparison with Similar Compounds

Similar Compounds

    Risperidone: A benzisoxazole derivative used as an antipsychotic agent.

    Zonisamide: Another benzisoxazole derivative with anticonvulsant properties.

    1,2-Benzisoxazole-3-acetamide: Known for its herbicidal activities.

Uniqueness

5-(1,2-Benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of benzisoxazole, triazole, and thiol functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(1,2-benzoxazol-3-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c22-16-18-17-15(20(16)11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)21-19-13/h1-9H,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTWVDXBXGNNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=NOC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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